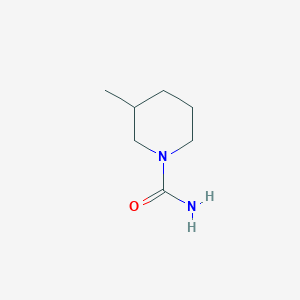

3-Methylpiperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methylpiperidine-1-carboxamide is an organic compound with the molecular formula C7H14N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is widely used in various scientific experiments as a solvent, intermediate, and reagent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpiperidine-1-carboxamide can be achieved through several methods. One common approach involves the reaction of 3-methylpiperidine with phosgene or a similar carbonylating agent to form the corresponding carboxamide . Another method involves the use of multicomponent reactions, such as the one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines, catalyzed by TMSI in methanol at room temperature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and amination to produce the desired compound efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methylpiperidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

3-Methylpiperidine-1-carboxamide is primarily recognized for its role as a fatty acid amide hydrolase (FAAH) inhibitor. FAAH is an enzyme that hydrolyzes bioactive lipids, including anandamide, which has been shown to possess analgesic properties. The inhibition of FAAH can lead to increased levels of these lipids, thus providing therapeutic benefits in various conditions.

Key Therapeutic Areas

The compound has been investigated for its effectiveness in treating several medical conditions, including:

- Pain Management : Effective in managing acute pain, chronic pain, neuropathic pain, and inflammatory pain.

- Neurological Disorders : Potential applications in treating anxiety, depression, and cognitive disorders.

- Urological Conditions : Used for urinary incontinence and overactive bladder.

- Other Conditions : Investigated for efficacy in treating movement disorders, glaucoma, psoriasis, multiple sclerosis, and cardiovascular diseases.

Pain Management Studies

A study explored the efficacy of this compound as a pain reliever by inhibiting FAAH activity. The results indicated a significant reduction in pain perception among subjects treated with the compound compared to controls. This suggests that enhancing endogenous cannabinoid levels can effectively alleviate pain.

Neurological Disorder Research

Research has demonstrated that this compound may help regulate mood and anxiety levels by modulating the endocannabinoid system. In animal models, administration of the compound resulted in decreased anxiety-like behaviors, indicating potential for treating anxiety disorders.

Data Tables

| Application Area | Specific Conditions | Mechanism of Action |

|---|---|---|

| Pain Management | Acute Pain, Chronic Pain | FAAH Inhibition leading to increased anandamide |

| Neurological Disorders | Anxiety, Depression | Modulation of endocannabinoid levels |

| Urological Conditions | Urinary Incontinence | Reduction of bladder overactivity |

| Movement Disorders | Parkinson’s Disease | Potential neuroprotective effects |

| Cardiovascular Diseases | Hypertension | Improvement in endothelial function |

Wirkmechanismus

The mechanism of action of 3-Methylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-Methylpiperidine-1-carboxamide include other piperidine derivatives such as:

- Piperidine

- 4-Methylpiperidine

- 2,6-Dimethylpiperidine

Uniqueness

This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its versatility as a reagent and intermediate in various reactions makes it valuable in scientific research and industrial applications .

Biologische Aktivität

3-Methylpiperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the latest findings related to its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by a piperidine ring with a methyl group at the 3-position and a carboxamide functional group. The synthesis of this compound typically involves the reaction of 3-methylpiperidine with various carbonyl sources under specific conditions to yield the desired carboxamide derivative.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential in different therapeutic areas:

- Anticancer Activity : Research has shown that derivatives of piperidine carboxamides exhibit significant anticancer properties. For instance, a study reported that certain analogs displayed IC50 values in the low micromolar range against various cancer cell lines, indicating potent growth inhibition .

- Inhibition of Cathepsin K : A notable finding is the compound's inhibitory activity against cathepsin K (Cat K), an enzyme implicated in bone resorption. Compounds derived from this compound showed enhanced inhibitory effects, with some exhibiting comparable activity to established inhibitors like MIV-711 .

- hERG Channel Interaction : The safety profile of compounds related to this compound has also been assessed concerning their interaction with the hERG potassium channel, which is crucial for cardiac function. Studies have indicated that some derivatives may pose risks for cardiotoxicity, necessitating careful evaluation during drug development .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic properties and toxicity profiles of this compound is essential for its therapeutic application:

- Pharmacokinetics : Preliminary studies suggest that derivatives exhibit favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability. For example, one study reported an oral bioavailability of 42% for a related compound in mouse models .

- Toxicity Assessment : Toxicological studies indicate that while some derivatives show promising biological activity, they may also induce mitochondrial toxicity, which can lead to organ-specific pathologies. This highlights the need for thorough toxicity screening in preclinical phases .

Case Studies

Several case studies have explored the therapeutic potential of this compound derivatives:

- Osteoporosis Treatment : In vitro studies demonstrated that specific derivatives effectively reduced bone resorption markers in RAW264.7 cells, suggesting their potential use as anti-osteoporotic agents .

- Cancer Cell Line Studies : The efficacy of this compound analogs was evaluated against various cancer cell lines, including breast cancer (MDA-MB-231) and renal cell carcinoma (A498). Results indicated significant growth inhibition, supporting further exploration in oncology .

Data Table: Summary of Biological Activities

| Activity Type | Compound Derivative | IC50 (µM) | Remarks |

|---|---|---|---|

| Cat K Inhibition | F-12 | 13.52 | Potent inhibitor for osteoporosis treatment |

| Anticancer Activity | H-9 | 20.46 | Comparable to MIV-711 in bone resorption |

| hERG Channel Interaction | Various | Variable | Potential cardiotoxicity risk |

Eigenschaften

IUPAC Name |

3-methylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6-3-2-4-9(5-6)7(8)10/h6H,2-5H2,1H3,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTHIOQYBHDSLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.